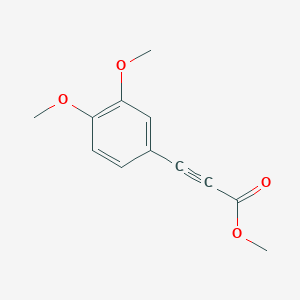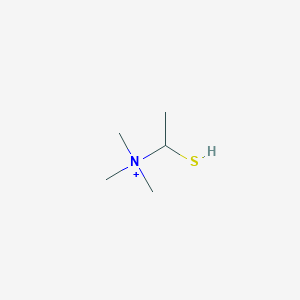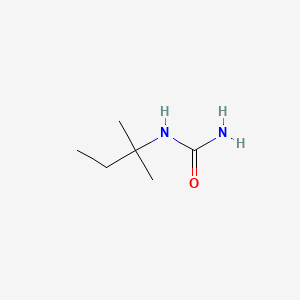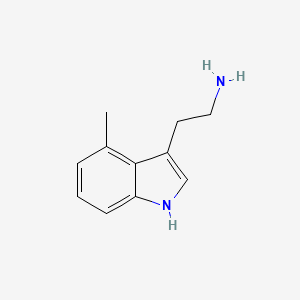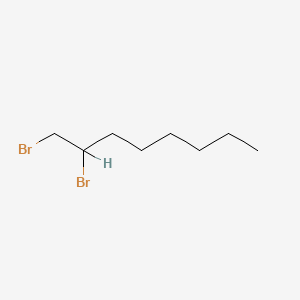
1,2-Dibromooctane
Overview
Description
1,2-Dibromooctane is a chemical compound with the molecular formula C8H16Br2 . It is a double brominated aliphatic compound .
Molecular Structure Analysis
The molecular formula of 1,2-Dibromooctane is C8H16Br2. It has an average mass of 272.021 Da and a monoisotopic mass of 269.961853 Da .Physical And Chemical Properties Analysis
The molecular weight of 1,2-Dibromooctane is 272.021 .Scientific Research Applications
Preservative Applications
1,2-Dibromo-2,4-dicyanobutane, closely related to 1,2-dibromooctane, is used as a preservative against a wide range of bacteria, yeasts, and molds. It finds applications in latex paints, emulsions, metal-working fluids, adhesives, grouting cement, polishes, wood preservatives, and developers for color films (MAK Value Documentation, 2000).
Vibrational Analysis
1,8-Dibromooctane (1,8-DBO) is an organic compound that is liquid at room temperature and has various synthetic applications. Its liquid phase is expected to exist in four probable conformations. A detailed vibrational analysis using Fourier transform infrared (FT-IR) and Raman bands has been conducted for this molecule (Singh, Jaggi, & Singh, 2010).
Linker for Solid-Phase Oligosaccharide Synthesis
A novel 4,5-dibromooctane-1,8-diol linker has been developed for the solid support preparation of a β-(1→6) trisaccharide. This development highlights its role in the synthesis of complex carbohydrates, a crucial aspect in various biochemical applications (Melean, Haase, & Seeberger, 2000).
Physical Properties Analysis
Studies on the vapor pressures, aqueous solubility, Henry's law constants, and air/water partition coefficients of 1,8-dibromooctane have been reported, providing crucial data for understanding its behavior in various environmental and industrial contexts (Sarraute et al., 2006).
Covalent Organic Frameworks
Covalent organic frameworks (COFs) based on melamine and dibromoalkanes, including 1,8-dibromooctane, have been synthesized for versatile applications. These COFs demonstrate different properties based on the number of carbon atoms in dibromoalkanes, such as varying colors and the ability to act as templates for in situ metal nanoparticle preparation (Sahiner, Demirci, & Sel, 2016).
Safety and Hazards
properties
IUPAC Name |
1,2-dibromooctane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Br2/c1-2-3-4-5-6-8(10)7-9/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJLJKYBNCPTQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CBr)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10283867 | |
| Record name | 1,2-Dibromooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10283867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dibromooctane | |
CAS RN |
6269-92-7 | |
| Record name | 1,2-Dibromooctane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6269-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 33886 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006269927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dibromooctane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33886 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Dibromooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10283867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,10-Dioxaspiro[4.5]decane, 8,8-dimethyl-7-(1-methylethyl)-](/img/structure/B3054910.png)

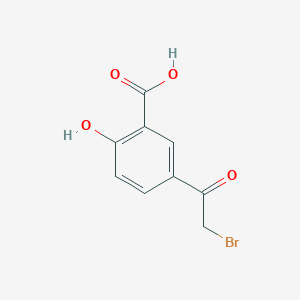
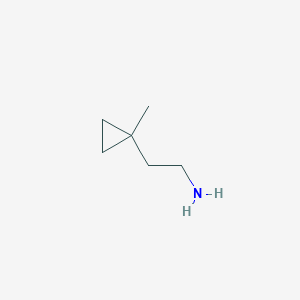
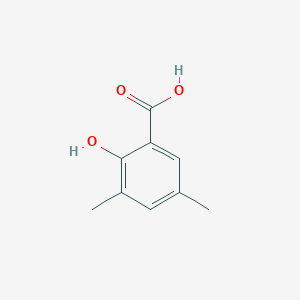
![Methyl 3-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B3054917.png)


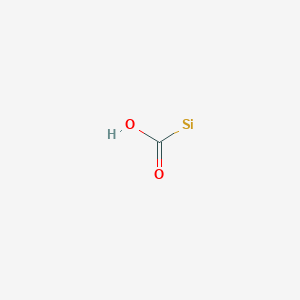
![[2,2'-Bipyridine]-3-carbonitrile](/img/structure/B3054925.png)
